molecular formula C14H9ClF3N3 B12335082 7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12335082
M. Wt: 311.69 g/mol
InChI Key: YQCRWUIVIXNUJY-UHFFFAOYSA-N
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Description

7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe benzyl group can be introduced via a Friedel-Crafts alkylation reaction, and the chlorine atom can be added through chlorination reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzyl chloride
  • 4-(Trifluoromethyl)benzylamine
  • 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-]pyrimidine derivatives

Uniqueness

Compared to similar compounds, 7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H9ClF3N3

Molecular Weight

311.69 g/mol

IUPAC Name

7-benzyl-4-chloro-2-(trifluoromethyl)pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H9ClF3N3/c15-11-10-6-7-21(8-9-4-2-1-3-5-9)12(10)20-13(19-11)14(16,17)18/h1-7H,8H2

InChI Key

YQCRWUIVIXNUJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2N=C(N=C3Cl)C(F)(F)F

Origin of Product

United States

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